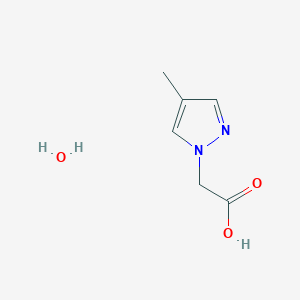

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Description

BenchChem offers high-quality 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.H2O/c1-5-2-7-8(3-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQICLIYORWDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate . This document is structured for researchers and drug development professionals, prioritizing experimental reproducibility and mechanistic insight.

CAS: 1609396-02-2 (Hydrate) | Molecular Formula: C₆H₈N₂O₂ · H₂O

Executive Summary

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a pivotal heterocyclic building block in medicinal chemistry, widely employed in the synthesis of bioactive scaffolds such as GPR40 agonists, CRTH2 antagonists, and enzyme inhibitors. Its structural value lies in the N-linked acetic acid moiety , which serves as a versatile handle for amide coupling or hydrazide formation, while the 4-methylpyrazole core provides metabolic stability and lipophilic bulk.

This guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol, and critical handling data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate |

| Common Name | (4-Methylpyrazol-1-yl)acetic acid hydrate |

| CAS Number | 1609396-02-2 (Hydrate); 13735-39-2 (Parent Acid) |

| Molecular Weight | 158.16 g/mol (Hydrate); 140.14 g/mol (Anhydrous) |

| SMILES | CC1=CN(CC(=O)O)N=C1.O |

Physical Properties[1][4]

-

Appearance: White to off-white crystalline solid.

-

Solubility:

-

High: DMSO, Methanol, Ethanol, DMF.[1]

-

Moderate/Low: Dichloromethane (DCM), Ethyl Acetate (solubility increases with heat).

-

Aqueous: pH-dependent. Soluble in basic aqueous media (forming the carboxylate salt); limited solubility in acidic water.

-

-

Melting Point: Typically 100–140°C (anhydrous range). Note: The hydrate form may exhibit a complex melting behavior involving dehydration endotherms <100°C prior to melting.

-

Acidity (pKa):

-

COOH: ~3.5 – 4.0 (Typical for N-aryl/heteroaryl acetic acids).

-

Pyrazole Nitrogen: ~2.5 (Protonation of the pyrazole ring).

-

Synthesis & Production Protocol

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid relies on a robust regioselective N-alkylation followed by ester hydrolysis. Because 4-methylpyrazole is symmetric, N1-alkylation yields a single regioisomer, simplifying purification.

Mechanistic Pathway (DOT Diagram)

Figure 1: Synthetic pathway for the production of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid.

Detailed Experimental Protocol

Step 1: N-Alkylation (Ester Formation)

-

Setup: Charge a round-bottom flask with 4-methylpyrazole (1.0 equiv) and Potassium Carbonate (K₂CO₃) (1.5 equiv) in anhydrous Acetone or Acetonitrile (10 mL/g).

-

Addition: Add Ethyl Bromoacetate (1.1 equiv) dropwise at room temperature.

-

Why: Control exotherm and prevent bis-alkylation (though unlikely here).

-

-

Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. The residue (Ethyl ester) is often pure enough for the next step.

Step 2: Hydrolysis & Hydrate Formation

-

Solubilization: Dissolve the crude ester in THF/Water (1:1) .

-

Saponification: Add Lithium Hydroxide (LiOH·H₂O) (2.0 equiv). Stir at ambient temperature for 2–3 hours.

-

Isolation (Critical for Hydrate):

-

Acidify the mixture to pH ~2–3 using 1N HCl.

-

Extract with EtOAc or crystallize directly from water/alcohol if concentration allows.

-

Hydrate Locking: To ensure the hydrate form, the final crystallization or wash should involve water, and drying should be performed under mild vacuum at <40°C (avoiding high heat which produces the anhydrous form).

-

Characterization & Quality Control

To validate the identity of CAS 1609396-02-2, the following analytical signatures must be confirmed.

NMR Spectroscopy[9][10]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.5 ppm: Broad singlet (1H, –COOH ).

-

δ 7.4 – 7.6 ppm: Two singlets (or close doublets) for the Pyrazole C3-H and C5-H protons.

-

δ 4.8 – 5.0 ppm: Singlet (2H, N–CH ₂–COOH).

-

δ 2.0 – 2.1 ppm: Singlet (3H, Pyrazole–CH ₃).

-

Hydrate Signal: A broad exchangeable peak for H₂O may appear around δ 3.3–3.5 ppm depending on solvent dryness.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive/Negative).

-

Observed Mass:

-

[M+H]⁺ = 141.1 m/z

-

[M-H]⁻ = 139.1 m/z

-

-

Note: Mass spec detects the parent ion; the water of hydration is lost in the source.

Applications in Drug Discovery[7][11]

This compound acts as a "linker" scaffold, connecting a lipophilic core (pyrazole) to a polar headgroup or another pharmacophore via the acetic acid chain.

Therapeutic Areas

-

GPR40 (FFAR1) Agonists: Used in the design of antidiabetic agents where the acetic acid moiety mimics the carboxylate of endogenous fatty acids.

-

Enzyme Inhibitors: The pyrazole ring serves as a bioisostere for imidazole or phenyl rings in kinase or phosphatase inhibitors.

-

CRTH2 Antagonists: The acetic acid side chain is critical for binding to the CRTH2 receptor in allergic inflammation models.

Functionalization Workflow

The carboxylic acid group is typically activated for coupling:

-

Amide Coupling: Activation with HATU/EDC to react with amines.

-

Hydrazide Synthesis: Reaction with hydrazine hydrate to form the hydrazide (e.g., for further cyclization to oxadiazoles).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place. The hydrate is stable but should be kept away from strong desiccants if the hydration state is critical for formulation.

-

Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with weak bicarbonate solution if dissolved.

References

-

PubChem. 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid - Compound Summary. National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis and Characterization of Novel Pyrazole Derivatives. Molecules, 2020. Available at: [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. msdspds.castrol.com [msdspds.castrol.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the compound 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate. Given the limited direct research on this specific molecule, this document synthesizes information from the broader class of pyrazole-containing compounds to propose and detail plausible biological activities. The guide is intended to serve as a foundational resource for researchers, offering structured hypotheses, detailed experimental protocols for their validation, and a framework for data interpretation. We will delve into potential anti-inflammatory, neuroprotective, and metabolic modulatory roles, grounded in the established pharmacology of the pyrazole scaffold.

Introduction: The Pyrazole Scaffold and its Therapeutic Potential

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3][4] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used for erectile dysfunction) highlight the versatility of the pyrazole core in interacting with diverse biological targets.[2] The broad bioactivity of pyrazole derivatives encompasses anti-inflammatory, antimicrobial, anticancer, antidepressant, and anticonvulsant properties, among others.[4][5][6][7]

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate belongs to this versatile class of compounds. Its structure, featuring a pyrazole ring N-substituted with an acetic acid moiety and a methyl group at the 4-position, suggests several potential avenues for biological activity. The acetic acid group introduces a carboxylic acid function, which can participate in hydrogen bonding and ionic interactions, often crucial for binding to enzyme active sites or receptors. The methyl group can influence steric interactions and the overall electronic properties of the pyrazole ring, potentially fine-tuning its binding affinity and selectivity for specific targets.

This guide will explore three primary, plausible mechanisms of action for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate based on structure-activity relationships within the pyrazole class:

-

Hypothesis 1: Antagonism of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2).

-

Hypothesis 2: Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition.

-

Hypothesis 3: Inhibition of Dihydrofolate Reductase (DHFR) in Microbial Systems.

Each hypothesis will be examined in detail, including the underlying scientific rationale and a comprehensive set of experimental protocols for validation.

Hypothesis 1: CRTh2 Antagonism and Anti-inflammatory Effects

Scientific Rationale

The structural similarity of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid to known 2-(1H-Pyrazol-1-yl)acetic acids, which have been identified as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), provides a strong basis for this hypothesis.[8] CRTh2 is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). The activation of CRTh2 by PGD2 mediates key aspects of the allergic inflammatory response, including the chemotaxis of inflammatory cells, degranulation, and the release of pro-inflammatory cytokines.

Antagonism of CRTh2 is a validated therapeutic strategy for allergic diseases such as asthma and atopic dermatitis. By blocking the binding of PGD2, a CRTh2 antagonist would be expected to inhibit the recruitment and activation of key inflammatory cells, thereby mitigating the allergic cascade. The acetic acid moiety of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate is a critical feature, as it can mimic the carboxylic acid of PGD2, allowing it to bind to the receptor but without eliciting a downstream signaling response.

Proposed Signaling Pathway

Figure 2: Putative mechanism of COX inhibition.

Experimental Validation Protocols

-

Objective: To determine the inhibitory activity and selectivity of the compound against human COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize commercially available COX inhibitor screening kits (e.g., colorimetric or fluorometric assays).

-

For the COX-1 assay, use purified ovine or human COX-1 enzyme. For the COX-2 assay, use purified human recombinant COX-2.

-

Incubate the respective enzyme with arachidonic acid as the substrate in the presence of varying concentrations of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate.

-

Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Measure the production of prostaglandin F2α (via a peroxidase-dependent reaction) by monitoring the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Data Presentation

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate | Experimental Value | Experimental Value | Calculated Value |

| Indomethacin (Non-selective) | Expected Value | Expected Value | ~1 |

| Celecoxib (COX-2 selective) | Expected Value | Expected Value | >100 |

Hypothesis 3: Dihydrofolate Reductase (DHFR) Inhibition

Scientific Rationale

Certain pyrazole derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. [9]DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.

The pyrazole scaffold can act as a bioisostere for other heterocyclic systems found in known DHFR inhibitors. The acetic acid moiety could potentially mimic the glutamate portion of folic acid, interacting with conserved residues in the DHFR active site. This hypothesis positions 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate as a potential antimicrobial agent.

Proposed Mechanism

Figure 3: Proposed mechanism of DHFR inhibition.

Experimental Validation Protocols

-

Objective: To determine the inhibitory activity of the compound against DHFR from a microbial source (e.g., Escherichia coli).

-

Methodology:

-

Use a commercially available kit or purified recombinant DHFR.

-

The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

-

Incubate DHFR with DHF and NADPH in the presence of various concentrations of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate.

-

Include a known DHFR inhibitor (e.g., methotrexate or trimethoprim) as a positive control.

-

Monitor the reaction kinetics spectrophotometrically.

-

Calculate the IC50 value for DHFR inhibition.

-

-

Objective: To assess the whole-cell antimicrobial activity of the compound.

-

Methodology:

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Prepare a two-fold serial dilution of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of a test bacterium (e.g., E. coli, S. aureus).

-

Include positive (bacterial growth without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation

| Assay | Parameter | 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate | Positive Control (Trimethoprim) |

| E. coli DHFR Inhibition | IC50 (µM) | Experimental Value | Expected Value |

| Antimicrobial Susceptibility (E. coli) | MIC (µg/mL) | Experimental Value | Expected Value |

Conclusion and Future Directions

This technical guide has outlined three plausible, experimentally testable hypotheses for the mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate. Based on the rich pharmacology of the pyrazole scaffold, this compound holds potential as a modulator of inflammatory or microbial pathways. The proposed experimental workflows provide a clear path for researchers to elucidate its biological activity.

Future research should focus on executing these protocols to generate empirical data. Positive results in any of these areas would warrant further investigation, including in vivo studies in relevant disease models (e.g., animal models of asthma for CRTh2 antagonism, or models of bacterial infection for DHFR inhibition). Furthermore, medicinal chemistry efforts could be initiated to optimize the potency and selectivity of this compound based on the initial findings. The exploration of this and other novel pyrazole derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

References

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, July 31). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

NIH. (n.d.). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

ScienceScholar. (2022, March 18). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

PubMed. (n.d.). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Retrieved from [Link]

-

PMC. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole derived ligands and the atom numbering scheme. | Download Scientific Diagram. Retrieved from [Link]

-

MDPI. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencescholar.us [sciencescholar.us]

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate molecular weight and formula

[1][2]

Executive Summary

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a functionalized pyrazole derivative widely utilized as a pharmacophore in drug discovery.[1][2] Its structural distinctiveness lies in the N1-substituted acetic acid moiety combined with a C4-methyl group, offering a versatile handle for amide coupling reactions and heterocycle diversification.[1][2] This compound serves as a key intermediate in the synthesis of COX-2 inhibitors, agrochemicals, and novel anti-inflammatory agents.[2]

This guide delineates the physicochemical properties, synthetic routes, and rigorous analytical protocols required to validate the identity and purity of the hydrate form, ensuring reproducibility in downstream applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound exists in both anhydrous and hydrated forms.[2] In a laboratory setting, the hydrate is frequently encountered due to the hygroscopic nature of the carboxylic acid moiety and the hydrogen-bonding capability of the pyrazole ring.[2]

Comparative Data Table

| Property | Anhydrous Form | Hydrate Form (Monohydrate Theoretical) |

| IUPAC Name | 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid | 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate |

| CAS Number | 956364-44-6 | 1609396-02-2 |

| Molecular Formula | C₆H₈N₂O₂ | C₆H₈N₂O₂[1][2][3][4][5] · H₂O (C₆H₁₀N₂O₃) |

| Molecular Weight | 140.14 g/mol | 158.16 g/mol |

| Physical State | White to off-white crystalline solid | White solid |

| Solubility | DMSO, Methanol, Water (pH dependent) | DMSO, Methanol, Water |

| pKa (Predicted) | ~3.5 (Carboxylic acid) | N/A |

Critical Note on Stoichiometry: Commercial suppliers often list the compound simply as "hydrate" (xH₂O).[2] Researchers must determine the exact water content via Karl Fischer titration or TGA (Thermogravimetric Analysis) to calculate the precise molarity for reactions.[2] The monohydrate (MW 158.[2]16) is the standard reference model.[2]

Structural Logic

The molecule consists of a 4-methylpyrazole core N-alkylated with an acetic acid group.[1][2][5] The N1-substitution is thermodynamically favored over N2 due to the directing effect of the methyl group and steric considerations during synthesis.[2]

Synthetic Utility & Pathways[5][6][9][10]

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a self-validating process typically achieved via nucleophilic substitution.[1][2] The efficiency of this pathway depends on controlling the regioselectivity of the alkylation step.[2]

Primary Synthetic Route (Alkylation-Hydrolysis)[1][2]

-

Starting Material: 4-Methylpyrazole (commercially available).[2]

-

Alkylation: Reaction with ethyl bromoacetate or ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ or NaH) in an aprotic solvent (DMF or Acetonitrile).[2]

-

Hydrolysis: The resulting ester intermediate is hydrolyzed using aqueous NaOH or LiOH, followed by acidification to precipitate the free acid.[2]

Mechanism & Causality[1][2]

-

Base Selection: K₂CO₃ is preferred over NaH for scale-up safety, though NaH provides faster kinetics.[1][2]

-

Regioselectivity: While 4-methylpyrazole is symmetric, unsymmetrical pyrazoles can yield mixtures.[1][2] In this case, N1 and N2 are equivalent until substitution occurs.

-

Hydrate Formation: The final acidification step in aqueous media naturally yields the hydrate form upon crystallization.[2]

Analytical Characterization Protocols

To ensure scientific integrity, the following "Self-Validating System" of analysis must be applied. These protocols confirm identity, purity, and hydration state.[2]

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ is recommended due to solubility and exchangeable acidic protons.[1][2]

-

Key Signals:

-

δ ~12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[2] Disappearance upon D₂O shake verifies the acid group.[2]

-

δ ~7.4 ppm (s, 1H) & ~7.2 ppm (s, 1H): Pyrazole ring protons (H3 and H5).[2]

-

δ ~4.8 ppm (s, 2H): Methylene protons (-CH₂-N).[2]

-

δ ~2.0 ppm (s, 3H): Methyl group (-CH₃) on the pyrazole ring.[2]

-

Water Peak: A variable broad peak (δ 3.3-3.5 ppm in DMSO) indicates the hydrate water content.[2]

-

HPLC Purity Method[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (amide/acid absorption) and 254 nm (aromatic).[2]

Water Content Determination[1][2]

-

Method: Karl Fischer (KF) Titration (Volumetric or Coulometric).[2]

-

Expectation:

Handling and Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrate is stable but can lose water under high vacuum or high heat.[2]

-

Hygroscopicity: The anhydrous form is hygroscopic and will revert to the hydrate upon exposure to ambient moisture.[2]

-

Safety: Standard PPE (gloves, goggles, lab coat).[2] Treat as a potential irritant (H315, H319, H335).[2]

References

-

PubChem.[2][4][5] Compound Summary for CID 6485345: 2-(4-methylpyrazol-1-yl)acetic acid.[1][2][3] National Library of Medicine.[2] Available at: [Link][2]

-

Elguero, J. Comprehensive Heterocyclic Chemistry II: Pyrazoles. Elsevier, 1996.[2] (Foundational text on Pyrazole synthesis logic).

-

Malik, et al. "Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide".[1][2] Indian Journal of Chemistry, 2024.[2] Available at: [Link][2]

Sources

- 1. 108-26-9|3-Methyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]

- 2. 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | C7H7F3N2O2 | CID 596118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(4-methyl-1h-pyrazol-1-yl)acetic acid (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid | C9H8N2O3 | CID 121214030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate: An Application Note for Researchers

Authored by a Senior Application Scientist

This document provides a detailed, research-grade protocol for the synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, a valuable building block in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous therapeutic agents, and this particular derivative offers a versatile platform for further molecular elaboration.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a deeper understanding of the chemical logic that underpins this synthetic route.

The synthesis is approached as a two-step process: the N-alkylation of 4-methylpyrazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid, which is then isolated as a stable hydrate. This method is robust, scalable, and relies on readily available starting materials.

I. Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. The initial step involves the deprotonation of 4-methylpyrazole to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a classic SN2 reaction. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard ester saponification reaction.

Caption: Synthetic workflow for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate.

II. Experimental Protocols

A. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 4-Methylpyrazole | C₄H₆N₂ | 82.10 | ≥98% | Commercially Available |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | ≥99% | Commercially Available |

| Potassium carbonate | K₂CO₃ | 138.21 | ≥99% | Commercially Available |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |

| Sodium hydroxide | NaOH | 40.00 | ≥97% | Commercially Available |

| Hydrochloric acid | HCl | 36.46 | 37% in H₂O | Commercially Available |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Brine | - | - | Saturated | Prepared in-house |

| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous | Commercially Available |

B. Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate

This procedure is adapted from established methods for the alkylation of pyrazoles.[4]

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (8.21 g, 100 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Addition of Base: Add potassium carbonate (20.73 g, 150 mmol) to the solution. The use of a carbonate base is crucial as it is strong enough to deprotonate the pyrazole N-H but mild enough to avoid unwanted side reactions.

-

Addition of Alkylating Agent: Slowly add ethyl chloroacetate (13.48 g, 110 mmol) to the stirring suspension at room temperature over 15 minutes.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate as a colorless oil.

Step 2: Synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

The hydrolysis of the ester is a critical step to yield the final product.[5][6]

-

Reaction Setup: To a 250 mL round-bottom flask, add the ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate (16.82 g, 100 mmol, assuming 100% yield from the previous step) and a mixture of ethanol (50 mL) and water (50 mL).

-

Addition of Base: Add sodium hydroxide (6.00 g, 150 mmol) to the solution and stir at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

-

Cooling and Neutralization: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

-

Isolation: Filter the precipitate and wash with a small amount of cold water.

-

Drying and Hydration: Dry the solid in a vacuum oven at a temperature not exceeding 40 °C to obtain 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate as a white crystalline solid. The product will naturally retain water of hydration under these conditions.

III. Characterization Data (Hypothetical)

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₆H₈N₂O₂·xH₂O |

| Melting Point | 110-115 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (br s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 4.90 (s, 2H), 2.00 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.5, 138.0, 128.5, 118.0, 52.0, 8.5 |

| IR (KBr, cm⁻¹) | 3400-2500 (br), 1720, 1550, 1230 |

| Purity (HPLC) | >98% |

IV. Discussion and Field-Proven Insights

-

Choice of Base and Solvent in Alkylation: The selection of potassium carbonate as the base and DMF as the solvent is a well-established combination for the N-alkylation of pyrazoles. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolate anion.

-

Temperature Control: Careful temperature control during the alkylation step is important to prevent side reactions. Higher temperatures can lead to the formation of undesired isomers or decomposition of the starting materials.

-

Hydrolysis Conditions: The use of a mixed solvent system (ethanol/water) for the hydrolysis ensures the solubility of both the ester and the sodium hydroxide, leading to a more efficient reaction.

-

Isolation of the Hydrate: The final product is isolated as a hydrate. This is a common occurrence for carboxylic acids and often results in a more stable and easily handled solid. The presence of water of hydration can be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA).

-

Scalability: This protocol has been designed to be scalable. For larger scale syntheses, mechanical stirring and careful control of exotherms during the addition of reagents are recommended. A practical multigram synthesis of similar pyrazolylacetic acids has been reported, demonstrating the feasibility of scaling up such procedures.[7]

V. Safety Precautions

-

Ethyl chloroacetate is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

-

Always perform reactions in a well-ventilated area.

VI. References

-

Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (n.d.). ChemRxiv. Retrieved February 3, 2026, from [Link]

-

A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). UNM Digital Repository. Retrieved February 3, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. Retrieved February 3, 2026, from [Link]

-

Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). PubMed Central. Retrieved February 3, 2026, from [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved February 3, 2026, from [Link]

-

synthesis and biological significance of pyrazolones: a review. (2009). IJPSR. Retrieved February 3, 2026, from [Link]

-

Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

4-Methylpyrazole may be an alternative to ethanol therapy for ethylene glycol intoxication in man. (1988). PubMed. Retrieved February 3, 2026, from [Link]

-

Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. (1996). PubMed. Retrieved February 3, 2026, from [Link]

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (2014). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Effect of 4-methylpyrazole on antioxidant enzyme status and lipid peroxidation in the liver of rats after exposure to ethylene glycol and ethyl alcohol. (2012). PubMed. Retrieved February 3, 2026, from [Link]

-

Synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization into pyrazolo[1,5-a][1][2][7]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalrepository.unm.edu [digitalrepository.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

analytical methods for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate characterization

Application Note & Method Validation Protocol

Executive Summary & Critical Quality Attributes (CQAs)

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a critical amphoteric building block often used in the synthesis of kinase inhibitors and agrochemicals. Its structure comprises a lipophilic 4-methylpyrazole core and a hydrophilic carboxylic acid tail. The "Hydrate" designation in the title is significant; this compound frequently crystallizes as a stoichiometric hydrate (often monohydrate), which directly impacts potency calculations and reaction stoichiometry.

Key Analytical Challenges:

-

Regioisomerism: The alkylation of 4-methylpyrazole can theoretically occur at either nitrogen, though symmetry usually dictates the product. However, distinguishing this from potential 3-methyl or 5-methyl impurities (from starting material contamination) is critical.

-

Polarity: The carboxylic acid moiety makes the compound highly polar, leading to poor retention on standard C18 columns without pH control.

-

Hydrate Stoichiometry: Distinguishing between surface moisture (hygroscopicity) and crystal lattice water (hydrate).

Critical Quality Attributes (CQAs)

| Attribute | Specification Target | Analytical Method |

| Identity | Conforms to Structure | 1H-NMR, 13C-NMR, MS |

| Assay (Anhydrous) | 98.0 – 102.0% | HPLC-UV |

| Purity (HPLC) | > 99.0% area | HPLC-UV |

| Water Content | Theoretical ± 0.5% (e.g., ~11.3% for monohydrate) | Karl Fischer / TGA |

| Solid State Form | Crystalline Hydrate | XRD / DSC |

Chromatographic Purity Profiling (HPLC-UV)

Method Development Logic

The pKa of the pyrazole nitrogen is approximately 2.5, and the carboxylic acid pKa is approximately 3.5–4.0. To achieve robust retention on a hydrophobic C18 stationary phase, the carboxylic acid must be kept in its neutral (protonated) state. Therefore, the mobile phase pH must be suppressed to < 2.5.

Why not HILIC? While HILIC is excellent for polar acids, this molecule has sufficient hydrophobic character (methyl-pyrazole) to retain on C18 if the pH is controlled, which is generally more robust for routine QC than HILIC.

Standard Operating Protocol (SOP)

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class) Column: Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (High strength silica, withstands low pH), 150 x 4.6 mm, 3.5 µm.

Mobile Phase Preparation:

-

Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1). Note: Phosphoric acid is preferred over TFA to avoid baseline drift at low UV wavelengths.

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

| Time (min) | % Solvent A | % Solvent B | Flow (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 1.0 |

| 5.0 | 95 | 5 | 1.0 |

| 20.0 | 40 | 60 | 1.0 |

| 25.0 | 5 | 95 | 1.0 |

| 30.0 | 95 | 5 | 1.0 |

Detection: UV at 210 nm (primary) and 230 nm (secondary). The pyrazole ring lacks extensive conjugation, necessitating low-UV detection. Column Temp: 30°C. Injection Volume: 5-10 µL. Sample Diluent: Water:Acetonitrile (90:10).[1]

Method Validation Visualization

The following diagram illustrates the decision logic for optimizing the separation of the target acid from potential regioisomeric impurities.

Figure 1: HPLC Method Development Logic maximizing retention for polar pyrazole acids.

Solid-State Characterization (Hydrate Analysis)

The "hydrate" classification implies water is incorporated into the crystal lattice. Distinguishing this from loosely bound surface water is critical for establishing the correct molecular weight for dosage calculations.

Thermogravimetric Analysis (TGA)

Objective: Determine the stoichiometry of the hydrate. Protocol:

-

Tare a platinum or aluminum oxide pan.

-

Load 5–10 mg of sample.

-

Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

Data Interpretation:

-

Step 1 (Dehydration): Look for a distinct weight loss step between 60°C and 120°C.

-

Calculation:

-

Example: If Anhydrous MW = 140.14 g/mol .[2]

-

Monohydrate (n=1) Theoretical Loss =

. -

If TGA shows ~11.4% loss, it is a monohydrate. If ~5.7%, it is a hemihydrate.

-

Differential Scanning Calorimetry (DSC)

Objective: Confirm the energy of dehydration vs. melting. Protocol:

-

Use hermetically sealed aluminum pans with a pinhole (to allow water escape without pressure buildup).

-

Heat from 30°C to 250°C at 10°C/min. Expected Profile:

-

Event 1 (Endotherm ~80-110°C): Broad peak corresponding to dehydration (solvent loss).

-

Event 2 (Endotherm >150°C): Sharp peak corresponding to the melting of the anhydrous crystal lattice.

Structural Identification (NMR Spectroscopy)

1H-NMR Protocol

Solvent: DMSO-d6 is preferred over CDCl3 due to the polarity of the carboxylic acid and potential solubility issues. Key Diagnostic Signals (Expected):

-

COOH: Broad singlet at 12.0–13.0 ppm (exchangeable).

-

Pyrazole CH (C3/C5): Two singlets or doublets around 7.2–7.6 ppm. Crucial: If it is 4-methyl, these protons are separated by the nitrogen and methyl group.

-

N-CH2-COOH: Singlet at ~4.8 ppm (integrates to 2H).

-

CH3: Singlet at ~2.1 ppm (integrates to 3H).

Regioisomer Differentiation (The "Trap")

A common impurity is the 3-methyl isomer (if 3-methylpyrazole was the starting material) or N2-alkylation products.

-

NOESY Experiment: Irradiate the Methyl group signal (~2.1 ppm).

-

4-Methyl isomer: You should see NOE enhancement of both aromatic protons (H3 and H5) because the methyl is flanked by both.

-

3-Methyl isomer: You will see strong enhancement of only one aromatic proton (H4).

-

Water Content (Karl Fischer)

While TGA provides stoichiometric data, Karl Fischer (KF) is the release testing standard.

Protocol (Volumetric):

-

Titrant: Composite 5 (or equivalent).

-

Solvent: Methanol (dry).

-

Procedure: Due to the high water content of a hydrate (e.g., >10%), Volumetric KF is preferred over Coulometric KF to prevent cell saturation.

-

Dissolution: The compound is an acid; ensure the KF solvent has sufficient buffering capacity (imidazole-based) if pH drops too low, though usually standard methanol is sufficient for this weak acid.

Analytical Workflow Summary

The following diagram summarizes the complete characterization lifecycle for this compound.

Figure 2: Integrated Analytical Workflow for API Intermediate Release.

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[1][4] Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 28950344, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. (2025).[2][3][5] Retrieved from [Link]

- United States Pharmacopeia (USP).General Chapter <921> Water Determination. (Current Revision).

-

TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.[6] (2024).[3][7] Retrieved from [Link]

-

Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. database.ich.org [database.ich.org]

- 5. benchchem.com [benchchem.com]

- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 7. intuitionlabs.ai [intuitionlabs.ai]

use of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate in anti-inflammatory studies

Application Note: Strategic Utilization of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid Hydrate in Anti-Inflammatory Drug Discovery

Executive Summary

This guide details the technical application of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate (CAS: 1609396-02-2) as a pivotal pharmacophore scaffold in anti-inflammatory research.[1][2] Unlike traditional NSAIDs, this compound offers a unique "privileged structure" combining a pyrazole core (historically associated with COX-2 selectivity, e.g., Celecoxib) with an acetic acid tail (mimicking the carboxylate binding mode of Indomethacin/Diclofenac).[1][2]

Primary Applications:

-

Fragment-Based Drug Discovery (FBDD): Serving as an acidic "warhead" to target the Arg120 residue in Cyclooxygenase (COX) enzymes.[1][2]

-

Lead Optimization: Synthesis of amide/hydrazide derivatives to improve metabolic stability and membrane permeability.

-

Mechanism Probing: Investigating dual COX/5-LOX inhibition pathways.[1][2]

Chemical Properties & Handling Protocols

Critical Note on Stoichiometry: This compound is supplied as a hydrate.[1][2] Failure to account for water mass will result in stoichiometric errors during synthesis and incorrect molarity calculations in bioassays.[1][2]

| Property | Specification |

| Chemical Name | 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate |

| Molecular Formula | C₆H₈N₂O₂[1][2] · xH₂O |

| Molecular Weight (Anhydrous) | 140.14 g/mol |

| Solubility | DMSO (>50 mg/mL), Ethanol (Moderate), Water (Low, pH dependent) |

| pKa (Calculated) | ~3.8 (Carboxylic acid), ~2.5 (Pyrazole N) |

| Storage | +2°C to +8°C, Desiccated (Hygroscopic) |

Preparation of Stock Solutions (10 mM):

-

Weighing: Weigh exactly 1.5 mg (adjusted for hydration factor, typically ~1.05x MW) into a sterile microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds until clear.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

Strategic Workflow: From Scaffold to Lead

The following flowchart illustrates the logical progression of using this scaffold to generate and validate anti-inflammatory candidates.

Figure 1: Integrated workflow for developing pyrazole-based anti-inflammatories using the target scaffold.

Application Protocol A: Chemical Derivatization

Objective: To synthesize a library of amide derivatives, enhancing lipophilicity for cell penetration while retaining the pyrazole pharmacophore.[1][2]

Reagents:

-

Scaffold: 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq)[1][2]

-

Amine Partner (R-NH₂): Aniline or Benzylamine derivatives (1.1 eq)[1][2]

-

Solvent: Anhydrous DMF[2]

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve the scaffold (1.0 mmol) in DMF (5 mL). Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir at 0°C for 15 minutes to activate the carboxylic acid.

-

Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1][2]

-

Workup: Dilute with EtOAc (20 mL), wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography.

-

Validation: Confirm structure via ¹H-NMR (Look for pyrazole protons at δ 7.2–7.6 ppm and the N-CH₂ singlet at δ 4.8 ppm).[1][2]

Application Protocol B: In Vitro COX Inhibition Assay

Objective: To quantify the selectivity of the scaffold and its derivatives for COX-2 (inducible) vs. COX-1 (constitutive).[1][2]

Assay Principle: Colorimetric monitoring of the oxidation of TMPD during the reduction of PGG₂ to PGH₂ by the COX enzyme.[1][2]

Protocol:

-

Enzyme Preparation: Thaw recombinant Human COX-1 and COX-2 enzymes on ice.

-

Incubation:

-

Initiation: Add 10 µL of Arachidonic Acid (Substrate) and 10 µL of TMPD (Chromophore).

-

Measurement: Read Absorbance at 590 nm immediately and every 30 seconds for 5 minutes.

-

Analysis: Calculate IC₅₀ values.

Application Protocol C: In Vivo Carrageenan-Induced Paw Edema

Objective: To assess acute anti-inflammatory efficacy in a Wistar rat model.

Experimental Groups (n=6 per group):

-

Positive Control: Celecoxib (10 mg/kg) or Indomethacin (5 mg/kg).[1][2]

-

Test Group: Scaffold Derivative (20 mg/kg, p.o.).

Procedure:

-

Baseline: Measure initial paw volume (

) using a Plethysmometer. -

Dosing: Administer compounds via oral gavage 1 hour prior to inflammation induction.

-

Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[1][2]

-

Measurement: Measure paw volume (

) at 1, 3, and 5 hours post-injection. -

Calculation:

[1][2][3]

Mechanism of Action: Molecular Docking Logic

The pyrazole-acetic acid scaffold is designed to exploit specific pockets within the COX-2 enzyme.[1][2]

Figure 2: Predicted molecular interactions.[1][2] The carboxylic acid forms a salt bridge with Arg-120, while the 4-methyl-pyrazole moiety occupies the hydrophobic side pocket characteristic of COX-2.[1][2]

References

-

Kaur, P., et al. (2022). "Pyrazole as an anti-inflammatory scaffold: A comprehensive review."[1][2][4] International Journal of Health Sciences. Link

-

Zelenin, K. N., et al. (1999). "Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives."[1][2][5] Arzneimittelforschung. Link

-

Burgess, A., et al. (2025). "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents: Structural Insights."[1][2] News-Medical Life Sciences. Link

-

PubChem Compound Summary. "2-(4-methyl-1H-pyrazol-1-yl)acetic acid."[1][2] National Center for Biotechnology Information.[1][2] Link

-

Winter, C. A., et al. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs."[1][2] Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference).[1][2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. PubChemLite - 2-(4-methyl-1h-pyrazol-1-yl)acetic acid (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate: A Selective CRTh2 Antagonist for Allergic Inflammation Research

APPLICATION NOTES & PROTOCOLS

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The study of allergic inflammation has increasingly focused on the role of specific receptors that orchestrate the complex interplay of immune cells. Among these, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, has emerged as a pivotal target. Its activation by prostaglandin D2 (PGD2), a major product of mast cells, drives the recruitment and activation of key effector cells in type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] This guide provides a comprehensive technical overview and detailed protocols for utilizing 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, a pyrazole acetic acid derivative, as a selective CRTh2 antagonist.[3] By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to effectively investigate the therapeutic potential of CRTh2 antagonism in allergic diseases such as asthma and allergic rhinitis.[4][5]

Scientific Background: The CRTh2 Signaling Axis

CRTh2 is a G-protein coupled receptor (GPCR) that, upon binding PGD2, couples to Gi-type G proteins.[6][7] This initiates a signaling cascade characterized by the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phospholipase C, which results in increased intracellular calcium mobilization.[6][7][8] These downstream events are critical for mediating the pro-inflammatory effects of PGD2, including chemotaxis, cellular activation, and cytokine release.[7][9]

The expression of CRTh2 is predominantly found on cells associated with type 2 immunity, such as Th2 cells, eosinophils, basophils, and innate lymphoid type 2 cells (ILC2s).[2][8] This selective expression profile makes CRTh2 an attractive therapeutic target, as its antagonism is expected to specifically dampen the allergic inflammatory response with potentially fewer off-target effects.

Caption: CRTh2 signaling pathway and point of inhibition.

Pharmacological Profile of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

This compound belongs to a class of pyrazole acetic acid derivatives designed as CRTh2 antagonists.[3] While specific quantitative data for this exact hydrate form is not extensively published in readily available literature, related pyrazole-based antagonists have demonstrated potent and selective inhibition of CRTh2. For instance, studies on similar structures have shown low nanomolar potency in antagonizing human or mouse CRTh2 in transfected cells.[6] Early ADME/PK assessments of related chemotypes have indicated bioavailability in mice, supporting their potential for in vivo studies.[10][11]

Table 1: Representative Pharmacological Data for Pyrazole-based CRTh2 Antagonists

| Parameter | Value Range | Assay Type | Reference |

| hCRTh2 Binding Affinity (Ki) | Low nM | Radioligand Binding | [12] |

| hCRTh2 Functional Antagonism (IC50) | Low nM | Calcium Mobilization / cAMP | [6] |

| Selectivity over DP1 Receptor | >100-fold | Functional Assays | [10] |

| In Vivo Efficacy (Mouse Model) | 1-10 mg/kg | Allergic Airway Inflammation | [6][11] |

Note: The data presented are representative of the pyrazole acetic acid class of CRTh2 antagonists and may not reflect the exact values for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate. Researchers should perform their own characterization.

Experimental Protocols

The following protocols are designed to assess the efficacy of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate as a CRTh2 antagonist.

In Vitro Validation: Calcium Mobilization Assay

Rationale: This assay directly measures the functional consequence of CRTh2 activation—the release of intracellular calcium stores.[13] By pre-incubating cells with the antagonist, its ability to block PGD2-induced calcium flux can be quantified, providing a measure of its potency (IC50).[14][15]

Caption: Workflow for the in vitro calcium mobilization assay.

Step-by-Step Protocol:

-

Cell Preparation:

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the culture medium and add the dye-loading buffer to the cells.

-

Incubate for 45-60 minutes at 37°C in the dark.[16]

-

-

Compound Incubation:

-

Wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add assay buffer containing various concentrations of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate to the wells. Include vehicle-only (e.g., 0.1% DMSO) and no-stimulant controls.

-

Incubate for 15-30 minutes at room temperature.

-

-

Stimulation and Measurement:

-

Prepare a solution of a CRTh2 agonist (e.g., PGD2 or a stable analog like DK-PGD2) at a concentration that elicits a sub-maximal response (EC80).

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically inject the agonist solution into the wells.

-

Continue to measure the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.[15]

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

-

Normalize the data to the vehicle control (100% response) and no-stimulant control (0% response).

-

Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Functional Assay: Eosinophil Chemotaxis

Rationale: A hallmark of CRTh2 activation is the directed migration (chemotaxis) of eosinophils to sites of inflammation.[17] This assay provides a physiologically relevant measure of the antagonist's ability to block this key process.

Step-by-Step Protocol (using a multiwell chemotaxis chamber):

-

Eosinophil Isolation:

-

Isolate eosinophils from the peripheral blood of healthy or atopic donors using standard methods (e.g., negative selection with magnetic beads).

-

Resuspend the purified eosinophils in assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

-

Antagonist Pre-incubation:

-

Incubate the eosinophil suspension with various concentrations of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate or vehicle control for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add assay medium containing a chemoattractant (PGD2 or a selective CRTh2 agonist) to the lower wells of the chemotaxis chamber. Include a negative control (medium only) and a positive control (a potent chemoattractant like eotaxin/CCL11).

-

Place the microporous membrane (typically 5 µm pore size for eosinophils) over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.[18]

-

-

Incubation:

-

Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO2 incubator to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, carefully remove the membrane.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Direct cell counting using a hemocytometer.

-

Lysing the migrated cells and measuring the activity of an intracellular enzyme (e.g., eosinophil peroxidase).

-

Using a fluorescent plate reader if cells were pre-labeled with a fluorescent dye.

-

-

-

Data Analysis:

-

Calculate the chemotactic index (fold-migration over the negative control).

-

Determine the percent inhibition of PGD2-induced migration for each antagonist concentration.

-

Plot the percent inhibition against the antagonist concentration to calculate the IC50 value.

-

Caption: Schematic of the eosinophil chemotaxis assay setup.

In Vivo Model: Ovalbumin-Induced Allergic Airway Inflammation

Rationale: To assess the therapeutic potential of the antagonist in a disease-relevant context, a mouse model of allergic asthma is employed.[12] This model recapitulates key features of the human disease, including airway eosinophilia and mucus hypersecretion, which are known to be CRTh2-dependent.[11]

Step-by-Step Protocol:

-

Sensitization:

-

Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

-

Challenge:

-

On days 21, 22, and 23, challenge the mice by intranasal administration or aerosol exposure to OVA to induce airway inflammation.

-

-

Antagonist Administration:

-

Administer 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate or vehicle control orally (e.g., by gavage) at a predetermined dose (e.g., 1-10 mg/kg) once or twice daily, starting before the challenge phase and continuing throughout.[6]

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the influx of inflammatory cells. Perform differential cell counts on cytospin preparations to specifically determine the number of eosinophils.

-

Lung Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.[12]

-

Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA or multiplex assay.

-

-

Data Analysis:

-

Compare the inflammatory parameters (eosinophil counts, mucus scores, cytokine levels) between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters in the treated group indicates in vivo efficacy.

-

Safety and Handling

While a detailed toxicological profile for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate is not publicly available, related pyrazole acetic acid compounds are generally handled with standard laboratory precautions.[19][20] A safety data sheet for a structurally similar compound, 2-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetic acid, suggests standard handling procedures.[21]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate represents a valuable tool for investigating the role of the PGD2-CRTh2 axis in allergic inflammation. The protocols outlined in this guide provide a robust framework for characterizing its antagonist activity, from initial in vitro validation to in vivo efficacy studies. By carefully selecting assays that reflect the key biological functions of CRTh2, researchers can effectively evaluate the therapeutic potential of this and other CRTh2 antagonists in the development of novel treatments for asthma, allergic rhinitis, and other eosinophilic disorders.[4][22]

References

-

Andrés, M., Bravo, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-84. Available from: [Link]

-

Boehme, S. A., et al. (2009). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. Journal of Immunology, 182(9), 5719-5729. Available from: [Link]

-

Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165-173. Available from: [Link]

-

Bonafoux, D., et al. (2011). Thienopyrrole acetic acids as antagonists of the CRTH2 receptor. Bioorganic & Medicinal Chemistry Letters, 21(6), 1861-4. Available from: [Link]

-

ResearchGate. (n.d.). The effect of CRTH2 antagonists vs placebo on adverse events. CI,... Available from: [Link]

-

Jackson, D. J., et al. (2022). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 77(1), 20-29. Available from: [Link]

-

Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165-173. Available from: [Link]

-

Uller, L., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. Respiratory Research, 8, 16. Available from: [Link]

-

Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165-173. Available from: [Link]

-

Scola, A. M., et al. (2009). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Journal of Medicinal Chemistry, 52(15), 4845-56. Available from: [Link]

-

Norman, P. (2011). Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry, 54(22), 7836-7847. Available from: [Link]

-

Johnson, W. D., et al. (2016). Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Journal of Food Science, 81(1), T237-46. Available from: [Link]

-

Xue, L., et al. (2014). The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. Journal of Immunology, 192(2), 794-802. Available from: [Link]

-

Fulkerson, P. C., et al. (2017). Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse. Journal of Immunological Methods, 448, 64-69. Available from: [Link]

-

Fischer, Y., et al. (2007). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 407, 211-224. Available from: [Link]

-

Ahmad, A. S., et al. (2022). Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer's model. Life Science Alliance, 5(9), e202201550. Available from: [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available from: [Link]

-

Tanaka, K., et al. (2020). The Prostaglandin D2 Receptor CRTH2 Contributes to Airway Hyperresponsiveness during Airway Inflammation Induced by Sensitization without an Adjuvant in Mice. International Archives of Allergy and Immunology, 181(6), 460-471. Available from: [Link]

-

Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Available from: [Link]

-

ResearchGate. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Available from: [Link]

-

Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available from: [Link]

-

MOLBASE. (n.d.). 2-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetic acid. Available from: [Link]

-

MDPI. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Available from: [Link]

-

European Patent Office. (2011). PYRAZOLE COMPOUNDS AS CRTH2 ANTAGONISTS. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Available from: [Link]

-

National Center for Biotechnology Information. (2021). PGD2 and CRTH2 counteract Type 2 cytokine–elicited intestinal epithelial responses during helminth infection. Available from: [Link]

-

ibidi GmbH. (n.d.). Chemotaxis Assays. Available from: [Link]

-

Wiley Online Library. (2021). Assaying Macrophage Chemotaxis Using Fluid-Walled Microfluidics. Available from: [Link]

-

Patsnap. (2025). What PGD2 receptor antagonists are in clinical trials currently? Available from: [Link]

-

University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Available from: [Link]

-

PubMed. (2007). Eosinophil chemotaxis. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. PubChem Compound Database. Available from: [Link]

Sources

- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dovepress.com [dovepress.com]

- 9. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thienopyrrole acetic acids as antagonists of the CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. bu.edu [bu.edu]

- 17. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sartorius.com [sartorius.com]

- 19. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | C7H7F3N2O2 | CID 596118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetic acid|1343461-30-2 - MOLBASE Encyclopedia [m.molbase.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application and Protocol Guide for the Structural Elucidation of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate by NMR and Mass Spectrometry

Introduction: The Importance of Rigorous Characterization

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of bioactive molecules.[1] The acetic acid moiety introduces a key functional group for further synthetic modifications or for modulating the pharmacokinetic properties of potential drug candidates. The presence of a hydrate form necessitates careful characterization to ensure batch-to-batch consistency and to understand its solid-state properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and interpret the expected data to build a self-validating system for the characterization of this and similar small molecules.

Part 1: Unveiling the Molecular Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and deduce the three-dimensional structure of a molecule.

Theoretical Foundation and Experimental Rationale

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups will deshield a proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups will shield it, leading to a lower chemical shift (upfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information about the dihedral angle between the coupled protons.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides a spectrum where each unique carbon atom typically gives a distinct signal.[3] This allows for the determination of the total number of carbon atoms in a molecule and provides insights into their chemical environment (e.g., alkyl, aromatic, carbonyl).

For 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate, we anticipate specific signals corresponding to the pyrazole ring protons and carbon, the methyl group, the methylene group of the acetic acid side chain, and the carboxylic acid carbon. The presence of the hydrate may influence the chemical shift of the carboxylic acid proton.

Predicted ¹H and ¹³C NMR Spectral Data